4-Hydroxyfenbendazole

Description

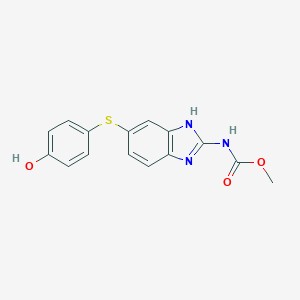

Structure

3D Structure

Properties

IUPAC Name |

methyl N-[6-(4-hydroxyphenyl)sulfanyl-1H-benzimidazol-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O3S/c1-21-15(20)18-14-16-12-7-6-11(8-13(12)17-14)22-10-4-2-9(19)3-5-10/h2-8,19H,1H3,(H2,16,17,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFNQNAKZKBFJAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=NC2=C(N1)C=C(C=C2)SC3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20222747 | |

| Record name | 4-Hydroxyfenbendazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20222747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72447-64-4 | |

| Record name | p-Hydroxyfenbendazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72447-64-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxyfenbendazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072447644 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxyfenbendazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20222747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Hydroxyfenbendazole | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8S2H5DAY7G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Ii. Synthetic Chemistry and Derivatization Approaches for 4 Hydroxyfenbendazole

Established Synthetic Pathways for 4-Hydroxyfenbendazole

The synthesis of this compound, a significant metabolite of the anthelmintic drug fenbendazole (B1672488), is primarily achieved through multi-step chemical reactions. washington.edunih.govresearchgate.net These methods involve the strategic construction of the benzimidazole (B57391) core and the introduction of the characteristic hydroxylated phenylthio group.

Multi-Step Reaction Methodologies

A common and established route for synthesizing this compound involves a three-step reaction sequence. washington.edunih.gov This synthetic strategy is characterized by the sequential building of the molecule, where the product of one reaction serves as the starting material for the subsequent step. udel.eduvapourtec.comyoutube.com This approach allows for the controlled and efficient construction of the complex molecular architecture of this compound. washington.edunih.gov

Precursor Compounds and Reaction Conditions

The synthesis of this compound utilizes specific precursor compounds and reaction conditions to achieve the desired product. washington.edunih.govviclabs.co.uk A key starting material is 5-chloro-2-nitroaniline (B48662), which undergoes a reaction with 4-mercaptophenol (B154117). washington.edunih.govresearchgate.net

The initial step involves the reaction of 5-chloro-2-nitroaniline with 4-mercaptophenol in the presence of a base, such as potassium carbonate (K2CO3), and a solvent like acetonitrile (B52724). washington.edu The mixture is heated under reflux to facilitate the formation of 4-(3-amino-4-nitrophenylthio)phenol. washington.edu

Following the formation of this intermediate, the nitro group is reduced to an amino group. The final step involves a cyclization reaction with 1,3-bis(methoxycarbonyl)-2-methyl-2-thiopseudourea (B1361075) in a solvent system of acetic acid and ethanol, which is heated under reflux to yield this compound. nih.gov

Table 1: Key Precursor Compounds and Reagents in the Synthesis of this compound washington.edunih.gov

| Compound/Reagent | Role in Synthesis |

| 5-chloro-2-nitroaniline | Starting material containing the foundational aniline (B41778) ring. |

| 4-mercaptophenol | Introduces the hydroxylated phenylthio moiety. |

| Potassium Carbonate (K2CO3) | Acts as a base to facilitate the initial substitution reaction. |

| Acetonitrile | Serves as the solvent in the first step of the synthesis. |

| 1,3-bis(methoxycarbonyl)-2-methyl-2-thiopseudourea | Reagent for the cyclization step, forming the benzimidazole ring. |

| Acetic Acid-Ethanol | Solvent system used for the final cyclization reaction. |

Structure-Activity Relationship (SAR) Studies of Fenbendazole and its Hydroxylated Analogues

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound, such as fenbendazole and its analogues, influences its biological activity. researchgate.netimpactfactor.org These studies provide insights that guide the design of new, potentially more effective, and selective molecules. acs.org

Investigation of Substituent Effects on Biological Activities

The biological activity of benzimidazole derivatives is significantly influenced by the nature and position of substituents on the benzimidazole core. impactfactor.orgmdpi.com For fenbendazole and its hydroxylated analogues, modifications to different parts of the molecule can lead to substantial changes in their therapeutic and biological effects. nih.govresearchgate.net

The core benzimidazole structure is a key pharmacophore, and substitutions at various positions can modulate activity. impactfactor.orgnih.gov For instance, the substituent at the R1 position of the benzimidazole ring has been identified as a major factor influencing the recognition of these compounds by biological targets. oup.com The presence and position of a hydroxyl group, as seen in this compound, can impact the compound's metabolism and interaction with enzymes. researchgate.netchemicalbook.com The hydroxyl group can increase the polarity of the molecule, which may affect its solubility and pharmacokinetic properties. mdpi.com

Studies have shown that even minor changes to the chemical structure of benzimidazole derivatives can dramatically affect their biological activity. nih.gov This highlights the importance of precise structural modifications in the development of new analogues.

Table 2: Impact of Substituents on the Biological Activity of Benzimidazole Derivatives impactfactor.orgmdpi.comoup.com

| Structural Feature | Influence on Biological Activity |

| Benzimidazole Core | Essential scaffold for biological activity. |

| Substituent at R1 Position | Major determinant of target recognition. oup.com |

| Hydroxyl Group | Can alter metabolism, polarity, and solubility. mdpi.com |

| Phenylthio Group | Contributes to the overall shape and binding affinity. |

Rational Design Principles for Novel Analogues

The rational design of novel analogues of fenbendazole is guided by SAR data and an understanding of the compound's mechanism of action. acs.orgoup.com The primary goal is to develop new molecules with improved efficacy, selectivity, and potentially reduced toxicity. nih.gov

One key principle in the rational design of benzimidazole analogues is the strategic modification of substituents to enhance binding affinity to the target protein, which for fenbendazole is tubulin. chemicalbook.comnih.gov By understanding the molecular interactions between fenbendazole and its binding site, researchers can design analogues with optimized geometries and electronic properties for improved interaction. acs.org

Furthermore, the introduction of different functional groups can be used to modulate the compound's pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). nih.govnih.gov For example, modifying the molecule to enhance its solubility can improve its bioavailability. researchgate.net The design of novel analogues often involves a multi-parameter optimization process, considering factors such as potency, selectivity, and drug-like properties. nih.govoup.com

Iii. Metabolic Pathways and Enzymology of Fenbendazole Hydroxylation

Cytochrome P450 (CYP) Isoform Involvement in 4-Hydroxyfenbendazole Formation

The hydroxylation of fenbendazole (B1672488) to this compound is predominantly catalyzed by specific isoforms of the Cytochrome P450 (CYP) enzyme system. nih.govnih.gov Research using human liver microsomes and recombinant P450s has been instrumental in identifying the key enzymes responsible for this metabolic conversion. nih.govnih.govasm.org While sulfoxidation of fenbendazole involves enzymes like CYP3A and flavin-containing monooxygenases, the formation of its hydroxylated metabolite is attributed to a different set of CYP isoforms. nih.govnih.gov

Studies have conclusively identified CYP2J2 and CYP2C19 as the primary enzymes responsible for the hydroxylation of fenbendazole. nih.govnih.govasm.org Of a panel of ten recombinant P450s, CYP2C19 and CYP2J2 showed the most significant catalytic activity in converting fenbendazole to this compound. nih.govwashington.edu Specifically, fenbendazole hydroxylation is preferentially catalyzed by both CYP2C19 and CYP2J2. nih.govwashington.edu This is in contrast to the metabolism of a similar benzimidazole (B57391), albendazole, where CYP2J2 is the main enzyme for its hydroxylation. nih.govnih.gov The enzyme EC 1.14.14.75, also known as fenbendazole monooxygenase (4'-hydroxylating), is a microsomal cytochrome P450 monooxygenase that catalyzes the hydroxylation of the benzene (B151609) ring of fenbendazole, with this activity being carried out by both CYP2C19 and CYP2J2. expasy.org

Kinetic analyses of the enzymatic reactions provide further evidence for the prominent role of CYP2C19 and CYP2J2. The intrinsic clearance (CLint), a measure of the catalytic efficiency of an enzyme, for the formation of this compound was significantly higher for CYP2C19 and CYP2J2 compared to other isoforms. nih.govwashington.edu

The intrinsic clearance value for this compound formation by CYP2C19 was determined to be 2.68 μl/min/pmol P450, and for CYP2J2, it was 1.94 μl/min/pmol P450. nih.govwashington.edu These values are substantially higher than that of CYP2D6, which was found to be 0.23 μl/min/pmol P450. nih.govwashington.edu This indicates that CYP2C19 and CYP2J2 are the major metabolizing enzymes for this specific pathway. nih.govwashington.edu The kinetics of this compound formation by recombinant CYP2C19 and CYP2J2 were characterized by a substrate inhibition model. washington.eduasm.org In contrast, the formation by recombinant CYP2D6 followed the Hill equation, exhibiting negative cooperativity. washington.edu

Table 1: Enzymatic Kinetics of this compound Formation by Recombinant Human CYP Isoforms

| Enzyme | Vmax (pmol/min/pmol P450) | Km (μM) | CLint (Vmax/Km) (μl/min/pmol P450) |

|---|---|---|---|

| CYP2C19 | 10.8 ± 1.2 | 4.0 ± 0.9 | 2.68 |

| CYP2J2 | 15.5 ± 2.1 | 8.0 ± 1.5 | 1.94 |

| CYP2D6 | 1.5 ± 0.2 | 6.5 ± 1.1 | 0.23 |

Data derived from studies on recombinant human P450 enzymes. nih.govwashington.edu

Correlation studies using a panel of 14 human liver microsomes have substantiated the findings from recombinant enzyme assays. nih.govasm.org The rate of this compound formation showed a significant correlation with the activities of both CYP2C19 and CYP2J2. nih.govasm.org Specifically, there was a significant correlation between fenbendazole hydroxylation and CYP2C19-mediated S-mephenytoin hydroxylation and CYP2J2-mediated ebastine (B1671034) hydroxylation activities. washington.eduasm.org These correlations provide strong evidence for the involvement of these specific P450 isoforms in the hydroxylation of fenbendazole in the human liver. nih.govasm.org A significant correlation was also noted with CYP3A activity, which may be due to a cross-correlation between CYP2J2 and CYP3A activity in the human liver microsomes tested. washington.eduasm.org

Comparative Enzymatic Kinetics and Intrinsic Clearance

Contribution of Other Metabolic Enzymes

While CYP2J2 and CYP2C19 are the primary drivers of fenbendazole hydroxylation, other enzymes may play a minor role. For instance, in rats, the formation of this compound was found to involve P450s 2C11, 2C6, and 2B1, with the specific isoform depending on the type of induction. nih.gov However, in humans, the contribution of isoforms other than CYP2J2 and CYP2C19 to this specific metabolic pathway appears to be less significant. nih.govnih.gov

In Vivo Metabolite Profiling and Excretion Studies

In vivo studies in various animal species have confirmed that this compound is a major metabolite of fenbendazole. Following intravenous administration in cattle, a significant portion of the dose, over 50%, was excreted in the feces as this compound. nih.govwashington.edu Similarly, in several species including rats, rabbits, dogs, sheep, cattle, goats, and chickens, this compound has been identified as the major urinary metabolite. inchem.org The metabolic pathway appears to be consistent across these different species. inchem.org In horses, following administration of fenbendazole, the sulfone metabolite was predominant in plasma, while the parent compound was the main component found in feces. researchgate.netresearchgate.net

Iv. Molecular Mechanisms of Action and Pharmacological Investigations of Hydroxylated Benzimidazoles

Investigational Studies on Cellular and Molecular Targets

Recent research has expanded the investigation of benzimidazoles and their metabolites beyond their anthelmintic properties, exploring their potential in other therapeutic areas. These studies have identified several key cellular and molecular targets.

The primary mechanism of action for benzimidazoles is the disruption of microtubule dynamics. iiarjournals.orgmsdvetmanual.com Microtubules are dynamic polymers composed of α- and β-tubulin heterodimers. nih.govcolumbianeuroresearch.org Their ability to switch between phases of polymerization (growth) and depolymerization (shrinkage) is essential for cellular functions like mitosis, intracellular transport, and maintenance of cell structure. nih.govcolumbianeuroresearch.orgnih.gov

Benzimidazoles, including fenbendazole (B1672488) and by extension its metabolite 4-hydroxyfenbendazole, bind to the β-tubulin subunit of parasitic cells with high affinity. iiarjournals.org This binding event inhibits the polymerization of tubulin into microtubules, leading to their depolymerization. iiarjournals.org The disruption of the microtubule network interferes with critical cellular processes in the parasite, such as glucose uptake, which is vital for energy metabolism. iiarjournals.org

Table 1: Key Aspects of Microtubule Dynamics

| Feature | Description | Reference(s) |

|---|---|---|

| Composition | Polymers of α- and β-tubulin heterodimers. | nih.gov, columbianeuroresearch.org |

| Dynamic Instability | Stochastic switching between polymerization and depolymerization. | nih.gov, columbianeuroresearch.org |

| Cellular Functions | Mitosis, intracellular transport, cell shape maintenance. | nih.gov, nih.gov |

| Target of Benzimidazoles | Binding to β-tubulin inhibits polymerization. | iiarjournals.org |

Cancer cells and parasites often exhibit altered glucose metabolism, characterized by an increased rate of glycolysis. iiarjournals.orgnih.gov Benzimidazoles have been shown to interfere with glucose uptake and metabolism. iiarjournals.org This is partly a downstream effect of microtubule disruption, which impairs cellular processes that rely on these structures, including the transport of glucose transporter proteins to the cell membrane. iiarjournals.org

Facilitative glucose transporters (GLUTs) are crucial for glucose uptake into cells. nih.govwhiterose.ac.ukfrontiersin.org Some studies suggest that certain compounds can modulate the expression and function of these transporters. For instance, some small molecules can directly bind to and inhibit GLUT1, a transporter often overexpressed in cancer cells. nih.gov While direct inhibition of GLUTs by this compound is not explicitly detailed in the provided search results, the general mechanism of benzimidazoles involves the downregulation of glucose uptake, contributing to cellular starvation and death. iiarjournals.org

Table 2: Modulation of Glucose Metabolism

| Target/Process | Effect of Benzimidazole-related Compounds | Reference(s) |

|---|---|---|

| Glycolysis | Inhibition of glucose uptake leads to reduced glycolysis. | iiarjournals.org |

| Glucose Transporters (GLUTs) | Potential for modulation of expression and function. | nih.gov, scbt.com |

| Cellular Energy | Disruption of glucose metabolism leads to energy depletion. | iiarjournals.org |

The cell cycle is a tightly regulated process that ensures the proper duplication and division of cells. nih.govslideshare.net Disruption of microtubule dynamics by agents like benzimidazoles can lead to mitotic arrest, a key checkpoint in the cell cycle. researchgate.net This arrest can trigger apoptosis, or programmed cell death, a crucial mechanism for eliminating damaged or unwanted cells. nih.govslideshare.netgrafiati.com

Apoptosis can be initiated through various signaling pathways. nih.gov Studies on compounds with similar mechanisms of action show that they can induce apoptosis by affecting the expression of key regulatory proteins. mdpi.com For example, the PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell survival and proliferation, and its inhibition can lead to apoptosis and cell cycle arrest. mdpi.com Benzimidazoles can enhance apoptosis, a process that may be linked to their ability to induce cellular stress through microtubule disruption and metabolic interference. iiarjournals.org

Table 3: Cell Cycle and Apoptosis Regulation

| Process | Role of Benzimidazole-like Action | Reference(s) |

|---|---|---|

| Cell Cycle | Disruption of microtubule dynamics leads to mitotic arrest. | researchgate.net |

| Apoptosis | Triggered by cell cycle arrest and cellular stress. | nih.gov, slideshare.net |

| Signaling Pathways | Potential modulation of pathways like PI3K/AKT/mTOR. | mdpi.com |

Cell Cycle Regulation and Apoptotic Pathways

Comparative Pharmacological Activity of Parent Compound and Hydroxylated Metabolite

Fenbendazole is metabolized in the liver by cytochrome P450 enzymes, specifically CYP2J2 and CYP2C19, to form this compound. iiarjournals.orgwashington.eduiiarjournals.orgnih.govebi.ac.uk This hydroxylation is a significant metabolic pathway. washington.edu While oxfendazole (B1322) (fenbendazole sulfoxide) is often considered the primary active metabolite responsible for the anthelmintic effects of fenbendazole, hydroxylated metabolites also possess biological activity. iiarjournals.org

Table 4: Comparative Aspects of Fenbendazole and this compound

| Compound | Key Feature | Reference(s) |

|---|---|---|

| Fenbendazole | Parent compound, metabolized to active forms. | iiarjournals.org |

| This compound | Major hydroxylated metabolite. | washington.edu |

| Metabolizing Enzymes | Primarily CYP2J2 and CYP2C19. | nih.gov, washington.edu, ebi.ac.uk |

| Biological Significance | Contributes to the overall pharmacological profile. | iiarjournals.org |

V. Advanced Analytical Methodologies for 4 Hydroxyfenbendazole Research

Chromatographic Techniques for Separation and Quantification.nih.govmdpi.com

Chromatography is a fundamental biophysical technique that facilitates the separation, identification, and purification of components within a mixture for both qualitative and quantitative analysis. nih.gov The core principle involves the differential partitioning of molecules between a mobile phase (a liquid or gas) and a stationary phase (a solid or a liquid layer on a solid support). nih.gov Techniques such as High-Performance Liquid Chromatography (HPLC) are dominant in pharmaceutical analysis due to their high sensitivity and accuracy. mdpi.com

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of 4-hydroxyfenbendazole. openaccessjournals.com This advanced form of liquid chromatography operates by forcing a sample mixture in a liquid solvent (the mobile phase) through a column packed with a solid adsorbent material (the stationary phase) at high pressure. openaccessjournals.comnih.gov This process allows for the separation of complex mixtures into their individual components based on their differing interactions with the stationary phase. openaccessjournals.comtorontech.com

The versatility of HPLC allows for its application across various industries, including pharmaceuticals, for quantifying compounds in biological samples. openaccessjournals.com The technique's high efficiency, accuracy, and reproducibility make it an indispensable tool. openaccessjournals.com In the context of this compound analysis, HPLC methods are developed to separate it from its parent compound, fenbendazole (B1672488), and other related metabolites like fenbendazole sulfone (oxfendazole) and fenbendazole sulfoxide. researchgate.netmdpi.com

Key parameters in an HPLC method for this compound include the choice of the stationary phase (commonly a C18 column), the composition of the mobile phase (often a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer), the flow rate, and the detection wavelength (typically in the UV range). researchgate.netmdpi.com For instance, a reverse-phase HPLC (RP-HPLC) method might use a C18 analytical column with a mobile phase consisting of a methanol and phosphate (B84403) buffer mixture. researchgate.net The development of these methods often involves rigorous validation to ensure they are sensitive, accurate, and precise for their intended application. mdpi.com

Table 1: Example HPLC Method Parameters for Benzimidazole (B57391) Metabolite Analysis

| Parameter | Condition |

|---|---|

| Stationary Phase | C18 column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile and pH 3.5 buffer (70:30 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 224 nm |

This table presents a generalized example of HPLC conditions that can be adapted for the analysis of benzimidazole compounds, including metabolites like this compound. Specific conditions may vary based on the exact requirements of the analysis. researchgate.net

For the detection of trace levels of this compound, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the premier analytical technique. measurlabs.com This powerful method combines the superior separation capabilities of liquid chromatography with the highly sensitive and selective detection of tandem mass spectrometry. eag.comrsc.org LC-MS/MS can detect compounds at concentrations as low as parts per trillion. eag.com

The process involves separating the sample components using LC, after which the eluent is ionized and introduced into the mass spectrometer. measurlabs.com In a tandem MS system, a specific precursor ion (the parent ion) corresponding to the mass-to-charge ratio of this compound is selected, fragmented in a collision cell, and then specific product ions (daughter ions) are detected. eag.com This precursor-to-product ion transition provides exceptional specificity, minimizing interference from other compounds in the matrix. eag.com

This high degree of selectivity and sensitivity makes LC-MS/MS ideal for analyzing complex biological samples and for residue monitoring in food products where very low detection limits are required. measurlabs.comeuropa.eu The development of LC-MS/MS methods is crucial for ensuring compliance with regulatory limits for drug residues in food-producing animals. europa.eu

Table 2: Comparison of HPLC and LC-MS/MS for this compound Analysis

| Feature | High-Performance Liquid Chromatography (HPLC) | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) |

|---|---|---|

| Principle | Separation based on differential partitioning between mobile and stationary phases. | Combines LC separation with mass-based detection of precursor and product ions. eag.com |

| Sensitivity | Good, suitable for many quantification needs. mdpi.com | Extremely high, capable of trace and ultra-trace analysis. eag.com |

| Specificity | Relies on retention time for identification, can be prone to interference. torontech.com | Highly specific due to monitoring of unique mass transitions. eag.com |

| Common Use | Routine quality control, quantification of major components. openaccessjournals.com | Trace residue analysis, metabolite identification, complex matrix analysis. measurlabs.com |

High-Performance Liquid Chromatography (HPLC) Applications

Immunochemical Assay Development.thermofisher.com

Immunochemical assays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), offer a different approach to the detection and quantification of this compound. thermofisher.com These methods are based on the highly specific binding interaction between an antigen (in this case, the target metabolite) and an antibody. uomustansiriyah.edu.iq

The Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique widely used for detecting and quantifying substances like proteins, hormones, and drug metabolites. thermofisher.com A common format for small molecule detection is the competitive ELISA. uomustansiriyah.edu.iq

In a competitive ELISA for this compound, a known amount of the metabolite is coated onto the wells of a microplate. The sample to be tested is mixed with a specific primary antibody against this compound and added to the well. The free metabolite in the sample competes with the coated metabolite for binding to the limited amount of antibody. After an incubation period, the plate is washed to remove unbound substances. A secondary antibody linked to an enzyme (like horseradish peroxidase) is then added, which binds to the primary antibody that has attached to the plate. Finally, a substrate is added that reacts with the enzyme to produce a measurable signal, often a color change. reagen.us The intensity of the signal is inversely proportional to the concentration of this compound in the sample.

ELISA methods are valued for their high throughput, speed, and relative simplicity, making them excellent screening tools for a large number of samples. reagen.usresearchgate.net For instance, ELISA kits have been developed for the rapid screening of fenbendazole and its metabolites in samples like milk. researchgate.net These assays can be designed to be specific for this compound or to have broader cross-reactivity with other fenbendazole-related compounds, depending on the specificity of the antibody used. reagen.usresearchgate.net

Sample Preparation and Extraction Strategies for Biological Matrices.scispace.comnih.gov

The analysis of this compound in biological matrices such as plasma, tissue, or milk presents a significant challenge due to the complexity of these samples. researchgate.net Therefore, effective sample preparation is a critical prerequisite for any reliable analytical method. nih.gov The primary goals of sample preparation are to isolate the analyte from interfering endogenous components, dissolve it in a solvent compatible with the analytical instrument, and, if necessary, concentrate it to a level suitable for detection. slideshare.net

Commonly employed extraction techniques for this compound from biological matrices include:

Liquid-Liquid Extraction (LLE): This technique involves partitioning the analyte between the aqueous biological sample and an immiscible organic solvent. scispace.com The choice of solvent is critical and depends on the polarity of this compound. LLE is a robust method but can be solvent-intensive. scispace.com

Solid-Phase Extraction (SPE): SPE has become a widely used and often preferred method for cleaning up complex samples. nih.gov It involves passing the sample through a cartridge containing a solid adsorbent (the stationary phase). The analyte is retained on the sorbent while interferences are washed away. The purified analyte is then eluted with a small volume of a different solvent. SPE offers high recovery and concentration factors.

Protein Precipitation: For samples rich in protein, such as plasma, it is often necessary to remove the proteins as they can interfere with chromatographic analysis. scispace.com This is typically achieved by adding a water-miscible organic solvent like acetonitrile or an acid like trichloroacetic acid to precipitate the proteins, which are then removed by centrifugation. scispace.comresearchgate.net

The development of automated sample preparation systems has also become increasingly important, as they improve throughput, consistency, and reproducibility while reducing the potential for human error. gerstelus.com

Vi. Preclinical Investigation Models for 4 Hydroxyfenbendazole Research

In Vitro Cellular Models

In vitro models, utilizing cells grown in laboratory settings, are indispensable for the initial screening and mechanistic evaluation of compounds like 4-hydroxyfenbendazole. These models offer a rapid and cost-effective way to assess biological activity at the cellular level. noblelifesci.com

The initial evaluation of a potential anticancer agent involves screening against a panel of cancer cell lines to determine its cytotoxic and cytostatic effects. crownbio.com While much of the research has focused on the parent compound, fenbendazole (B1672488), the findings provide a basis for understanding the activity of its metabolites. Fenbendazole has demonstrated anti-proliferative effects across a wide array of human cancer cell lines, suggesting that its metabolites, including this compound, may contribute to this activity. iiarjournals.orgmdpi.com

These screening platforms allow for the testing of compounds against genetically diverse cell lines from various cancer types. crownbio.com For example, fenbendazole has shown inhibitory effects on cell lines from breast cancer (MDA-MB-231, ZR-75-1), colon cancer (HCT 116), and cervical cancer (HeLa, C-33 A). mdpi.com The use of large-scale screening panels can identify specific cancer types or subtypes that are particularly sensitive to a given compound, guiding further investigation. crownbio.comnih.gov Such systems are critical for generating initial data on efficacy and for forming hypotheses about the compound's spectrum of activity. nih.gov

The table below summarizes the findings from studies on fenbendazole in various cancer cell lines, which informs the potential areas of investigation for its metabolite, this compound.

Table 1: Efficacy of Fenbendazole in Various Cancer Cell Lines

| Cancer Type | Cell Line(s) | Observed Effects of Fenbendazole |

|---|---|---|

| Skin Cancer | A375 | Showed antiproliferative activity, microtubule disruption, and induced G2/M cell cycle arrest. iiarjournals.org |

| Cervical Cancer | HeLa, C-33A, CaSki | Inhibited tumor colony formation, induced apoptosis and cell cycle arrest, and reduced cell migration and invasion. iiarjournals.org |

| Colorectal Cancer | SNU-C5 | Triggered apoptosis via the caspase 3-PARP pathway and increased p53 expression. iiarjournals.org |

| Breast Cancer | MDA-MB-231, ZR-75-1 | Significantly suppressed proliferation. mdpi.com |

This data, based on the parent compound fenbendazole, suggests promising avenues for the specific investigation of this compound's efficacy in these and other cancer cell lines.

Identifying the direct molecular targets of a compound is crucial for understanding its mechanism of action. Cell-based target engagement assays are designed to confirm that a compound enters the cell and binds to its intended target protein. discoverx.comresearchgate.net For benzimidazoles like fenbendazole and its metabolites, a primary mechanism of action is the disruption of microtubule dynamics. iiarjournals.orgufl.edu

Cell-based assays can visualize and quantify this engagement. For instance, immunofluorescence microscopy can be used to observe changes in the microtubule network architecture, such as depolymerization, after treatment with the compound. iiarjournals.org Fenbendazole has been shown to cause microtubule destabilization, leading to cell cycle arrest in the G2/M phase, an effect that can be quantified using flow cytometry. mdpi.comiiarjournals.org

Another important technique is the cellular thermal shift assay (CETSA), which measures the change in the thermal stability of a target protein upon ligand binding. revvity.co.jp This method can provide direct evidence of target engagement in a physiologically relevant cellular context without requiring modification of the protein. revvity.co.jp Such assays are essential to confirm that this compound directly interacts with tubulin or other potential targets within the cell, thereby validating its mechanism of action. researchgate.net

Cancer Cell Line Systems for Efficacy Screening

In Vivo Animal Models

Rodent models, such as mice and rats, are standard for preclinical pharmacological studies. fda.gov These studies assess the compound's activity in the context of a complete physiological system, including absorption, distribution, metabolism, and excretion (ADME). When investigating this compound, rodent models are used to determine its efficacy against specific conditions and to understand its pharmacokinetic profile.

For instance, studies in rats and mice are used to evaluate the anticancer effects of fenbendazole. nih.gov While fenbendazole itself has shown efficacy in suppressing tumor growth, these models also allow for the collection of plasma and tissue samples to measure the levels of its metabolites, including this compound and oxfendazole (B1322) (fenbendazole sulfoxide). iiarjournals.orgnih.gov This is critical because the parent drug is metabolized into these various forms, and it is often a metabolite that is primarily responsible for the biological activity. iiarjournals.orgresearchgate.net For example, after intravenous administration of fenbendazole in cattle, over 50% was excreted as hydroxyfenbendazole, highlighting its significance as a major metabolite. iiarjournals.org Studies in mice have also explored how fenbendazole affects hepatic function, which can influence the metabolism of other drugs. nih.gov

In oncology research, specific types of rodent models are used to study cancer progression and response to therapy. The two most common are xenograft and syngeneic models. crownbio.comchampionsoncology.com

Xenograft models involve implanting human tumor cells or tissues into immunodeficient mice. crownbio.com This allows for the study of a human tumor's growth and its response to a drug candidate. Xenograft models using HeLa cervical cancer cells have been used to demonstrate the in vivo antitumor efficacy of fenbendazole, which significantly suppressed tumor growth and improved survival in mice. mdpi.comnih.gov These models are crucial for assessing a compound's direct effect on human cancer cells in a living system.

Syngeneic models utilize tumor cells derived from a specific inbred mouse strain that are then implanted into a genetically identical, immunocompetent mouse. taconic.com The key advantage of this model is the presence of a fully functional immune system, which is essential for evaluating immunotherapies. crownbio.com Since many modern cancer treatments work by modulating the immune response, syngeneic models are increasingly vital. taconic.com They allow researchers to study the complex interactions between the drug, the tumor, the tumor microenvironment, and the host's immune system. nih.gov For a compound like this compound, these models would be invaluable for determining if its anticancer effects involve immune modulation in addition to direct cytotoxicity.

Table 2: Comparison of In Vivo Oncology Models

| Model Type | Host Immune System | Tumor Origin | Key Application for this compound Research |

|---|---|---|---|

| Xenograft | Immunodeficient | Human | Assessing direct antitumor efficacy on human cancer cells. crownbio.comchampionsoncology.com |

| Syngeneic | Immunocompetent | Murine (genetically matched) | Evaluating effects on the tumor microenvironment and interactions with the immune system. crownbio.comtaconic.com |

Rodent Models for Pharmacological Efficacy Studies

Drug Repurposing Frameworks and Applications for this compound

Drug repurposing, or repositioning, is the strategy of identifying new therapeutic uses for existing, approved drugs. arxiv.org This approach can significantly reduce the time and cost of drug development because the original drug has already passed extensive safety and toxicity testing. mdpi.comefpia.eu Fenbendazole, and by extension its metabolite this compound, is a prime candidate for such a framework due to its long history of use and established safety profile in veterinary medicine. iiarjournals.org

The application of drug repurposing frameworks involves several stages:

Hypothesis Generation: This can be driven by anecdotal evidence, understanding of a drug's mechanism (e.g., fenbendazole's effect on microtubules, a known anticancer target), or computational screening. ufl.eduiiarjournals.org

Preclinical Validation: This is where the models described above (in vitro cell lines, in vivo animal models) are used to test the new hypothesis. nih.gov For this compound, this involves systematically evaluating its anticancer potential.

Observational Data Analysis: Modern repurposing frameworks leverage large observational healthcare databases, such as electronic health records, to emulate clinical trials. nih.govnih.gov By analyzing data from large patient populations, researchers can identify potential associations between existing drugs and disease outcomes, generating new hypotheses for repurposing. arxiv.orgnih.govrepo4.eu

Clinical Trials: If preclinical and observational data are promising, formal clinical trials are designed to confirm the efficacy and safety of the repurposed drug for the new indication. efpia.eu

The investigation into fenbendazole and its metabolites for cancer therapy is a classic example of a drug repurposing effort. mdpi.comiiarjournals.org The shared biological characteristics between parasites and some tumors, such as reliance on microtubule function and specific metabolic pathways, provide a strong rationale for this repurposing. mdpi.com The study of this compound fits squarely within this framework, aiming to validate a new use for a known and well-characterized molecular family.

Identification and Preclinical Validation of Repurposing Candidates

The identification of existing drugs for new therapeutic purposes, a strategy known as drug repurposing, offers a promising avenue for accelerating the development of novel treatments. plos.orgnih.gov This approach leverages the known pharmacological and toxicological profiles of approved drugs to reduce the time and cost associated with bringing a new therapy to market. plos.org Benzimidazole-based anthelmintics, a class of drugs used in both veterinary and human medicine, have been considered for drug repurposing due to the observed antitumor activities of some compounds within this family. researchgate.net

The process begins with identifying candidate compounds through various means, including computational modeling and screening of existing drug libraries. nih.gov For benzimidazoles like fenbendazole, the parent compound of this compound, interest in its repurposing potential stems from preclinical studies demonstrating anticancer effects. researchgate.netresearchgate.net Once a lead candidate is identified, it undergoes rigorous preclinical validation to assess its potential efficacy and mechanism of action in a new disease context. nih.govokids-net.at This phase involves laboratory (in vitro) and animal (in vivo) studies designed to provide initial evidence of tolerability and therapeutic effect before any consideration for human trials. okids-net.at

In vitro studies are a cornerstone of this initial validation. For instance, the anti-cancer effects of fenbendazole have been evaluated against various cancer cell lines. Research on canine glioma cells demonstrated that fenbendazole inhibits cell viability, with its efficacy measured by the half-maximal inhibitory concentration (IC50). researchgate.net Such studies provide essential data on a compound's biological activity and help to establish a rationale for further investigation.

| Cell Line | IC50 (µM) after 72h | Source |

|---|---|---|

| J3T | 0.550 ± 0.015 | researchgate.net |

| G06-A | 1.530 ± 0.159 | researchgate.net |

| SDT-3G | 0.690 ± 0.095 | researchgate.net |

The ultimate goal of these preclinical models is to gather sufficient data on a drug's potential therapeutic window and mechanism to justify advancing to clinical trials. okids-net.atfrontiersin.org However, researchers note that poor pharmacokinetic properties may limit the systemic efficacy of some benzimidazole (B57391) drugs in vivo. researchgate.net

Integration of Public Databases and Omics Data

Modern drug repurposing heavily relies on the integration of large-scale biological data from public databases and multi-omics technologies. scienceopen.compharmalex.com This computational approach allows researchers to analyze complex biological systems, identify potential drug-target interactions, and generate data-driven hypotheses for preclinical testing. nih.govfrontiersin.org

Public databases are critical resources for aggregating and cross-referencing information. nih.gov For instance, databases like DrugBank, ChEMBL, and the Open Targets Platform can be used to explore known drug-target interactions and identify genes associated with specific diseases, which can then be matched with potential drug candidates. nih.govnarraj.org In the context of this compound, understanding its metabolic generation from the parent drug, fenbendazole, is crucial. Research using human liver microsomes has drawn on knowledge of cytochrome P450 enzymes to identify the specific isoforms responsible for this conversion. researchgate.netscience.gov Studies have shown that fenbendazole hydroxylation is preferentially catalyzed by CYP2C19 and CYP2J2. researchgate.netscience.gov

Omics technologies—such as genomics, transcriptomics, proteomics, and metabolomics—provide a comprehensive view of molecular changes within a biological system. nih.govresearchgate.net The integration of these datasets is a powerful strategy in drug discovery. pharmalex.comub.edu Untargeted metabolomics, for example, has been employed to systematically identify metabolites of fenbendazole and compare its metabolic profile between species, which is essential for assessing safety and biotransformation ahead of any potential human application. researchgate.net This approach provides a more detailed understanding of a drug's metabolic fate than traditional methods. researchgate.net Computational frameworks and platforms are often used to manage and analyze this complex data, enabling researchers to identify patterns and deregulated pathways that can be targeted for therapeutic intervention. biorxiv.orgrna-seqblog.com

| Database/Resource | Type of Data | Application in Research | Source |

|---|---|---|---|

| DrugBank | Drug and drug target information | Cross-referencing drug candidates with target genes. | narraj.org |

| ChEMBL | Bioactivity data | Creating datasets for predicting drug-target interactions. | nih.gov |

| UniProt | Protein sequence and function | Annotating protein targets and creating interaction datasets. | nih.govnih.gov |

| GEO NCBI, ArrayExpress | Gene expression and omics data | Collecting high-throughput data from published studies for meta-analysis. | frontiersin.org |

| Omics Discovery Index | Multi-omics datasets | Enabling access, discovery, and dissemination of omics datasets from different repositories. | nih.gov |

Vii. Computational Chemistry and Molecular Modeling Studies

Molecular Docking Analyses for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. openaccessjournals.com This technique is crucial for understanding how 4-Hydroxyfenbendazole, a metabolite of fenbendazole (B1672488), interacts with its biological targets. The process involves sampling various conformations of the ligand within the binding site of the receptor and then ranking these conformations using a scoring function to estimate the binding affinity. nih.gov

Docking analyses help identify key amino acid residues that stabilize the ligand-receptor complex through various non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. researchgate.net For instance, studies on related benzimidazole (B57391) compounds and their targets, such as the cytochrome P450 enzymes that metabolize them, reveal specific binding modes. The formation of this compound from fenbendazole is primarily mediated by CYP2J2 and CYP2C19 enzymes. science.gov Molecular docking simulations would model how this compound fits into the active sites of these enzymes, providing insights into the structural basis of its formation.

The primary goals of docking analyses for this compound include:

Predicting the binding conformation and orientation (the "pose"). nih.gov

Estimating the binding free energy to rank potential binders. nih.gov

Identifying key intermolecular interactions that are critical for binding.

Table 1: Key Interaction Types in Molecular Docking

| Interaction Type | Description | Potential Role in this compound Binding |

| Hydrogen Bonds | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom (like oxygen or nitrogen) and another nearby electronegative atom. | The hydroxyl (-OH) group and the carbamate (B1207046) moiety of this compound can act as hydrogen bond donors and acceptors. |

| Hydrophobic Interactions | The tendency of nonpolar molecules or parts of molecules to aggregate in an aqueous solution and exclude water molecules. | The benzimidazole and phenyl rings of this compound can form hydrophobic interactions with nonpolar residues in the target's binding pocket. |

| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules, arising from the interaction of permanent or transient electric dipole moments. | These forces contribute to the overall shape complementarity and stability of the ligand within the binding site. |

| π-Interactions | Non-covalent interactions involving π-systems. This can include π-π stacking (between aromatic rings) or π-sulfur interactions. | The aromatic rings of this compound can interact with aromatic residues of the target protein. The sulfide (B99878) linker could participate in S⋯π interactions. rsc.org |

Molecular Dynamics (MD) Simulations for Binding Dynamics

While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view, revealing the time-dependent behavior of the ligand-receptor complex. mdpi.com MD simulations calculate the trajectory of atoms and molecules over time by solving Newton's equations of motion, providing a near-realistic representation of the compound's behavior within a biological target. mdpi.com These simulations are essential for assessing the stability of the docked pose and understanding the conformational changes that may occur upon binding. nih.gov

MD simulations are used to monitor the structural stability of the this compound-target complex over a specific period, typically nanoseconds to microseconds. A key metric for assessing stability is the Root Mean Square Deviation (RMSD), which measures the average deviation of atomic positions in the complex from a reference structure over time. mdpi.com A stable RMSD trajectory for both the protein and the ligand suggests that the binding pose is stable. mdpi.com

These simulations can reveal crucial conformational changes in the protein or the ligand that are induced by the binding event. nih.gov For example, the binding of a ligand might cause a flexible loop in the protein's active site to close over it, sequestering it from the solvent and enhancing binding affinity.

MD simulations allow for a detailed analysis of the geometry of intermolecular interactions between the ligand and the receptor. ucla.edu This includes tracking the distances and angles of hydrogen bonds, the proximity of hydrophobic groups, and other non-covalent contacts throughout the simulation. cern.ch

Analysis of hydrogen bond occupancy, for example, reveals how consistently specific hydrogen bonds are maintained during the simulation. mdpi.com High occupancy indicates a stable and important interaction for the complex's integrity. mdpi.com Similarly, analyzing the geometry of S⋯O and S⋯π interactions can elucidate the role of the sulfide group in this compound in stabilizing the complex. rsc.org This detailed geometric analysis provides a deeper understanding of the forces driving the molecular recognition process.

Conformational Changes and Binding Stability

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. biorxiv.org The fundamental principle is that variations in the structural or physicochemical properties of molecules lead to differences in their biological activities. biorxiv.org

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), extend this concept into three-dimensional space. nih.gov These models require the 3D alignment of a set of molecules and calculate steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields around them. nih.gov The resulting data is then correlated with biological activity using statistical methods like Partial Least Squares (PLS). biorxiv.org

For a series of benzimidazole derivatives including this compound, a 3D-QSAR model could be developed to predict their activity against a specific target. The model generates contour maps that visualize the regions in 3D space where modifications to the molecular structure would likely increase or decrease activity.

Table 2: Example Statistical Parameters for a 3D-QSAR Model

| Parameter | Description | Typical Value for a Robust Model |

| q² (or Q²) | Cross-validated correlation coefficient. It measures the predictive ability of the model during internal validation. | > 0.5 nih.gov |

| r² (or R²) | Non-cross-validated correlation coefficient. It indicates the goodness of fit of the model to the training set data. | > 0.6 biorxiv.org |

| r²_pred | Predictive r² for the external test set. It measures the model's ability to predict the activity of compounds not used in model generation. | > 0.6 |

| SEE | Standard Error of the Estimate. It represents the standard deviation of the residuals, indicating the model's precision. | Lower values are better. |

These models are valuable for guiding the design of new, more potent analogs by highlighting favorable and unfavorable structural modifications.

Integration of Deep Learning in Virtual Screening Pipelines

The advent of deep learning, a subset of machine learning, has revolutionized virtual screening. mdpi.com Traditional virtual screening can be computationally expensive, especially for massive compound libraries. arxiv.org Deep learning models, particularly deep neural networks, can learn complex patterns from large datasets of chemical structures and their associated biological activities. icml.cc

These models can be trained to predict the likelihood of a molecule being active against a specific target with much greater speed than conventional docking or MD simulations. rsc.orgnih.gov In a modern drug discovery pipeline, deep learning can be used as an initial filter to rapidly screen billions of molecules, identifying a smaller, more manageable set of promising candidates for further investigation with more computationally intensive methods like molecular docking and MD simulations. mdpi.comarxiv.org

For a compound like this compound, a deep learning model could be trained on a large dataset of known benzimidazoles and their activities. This model could then be used to screen vast chemical libraries to identify novel compounds with potentially similar or improved activity profiles, accelerating the discovery of new therapeutic agents. nih.gov

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.